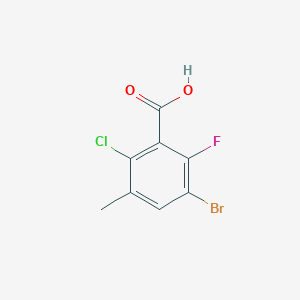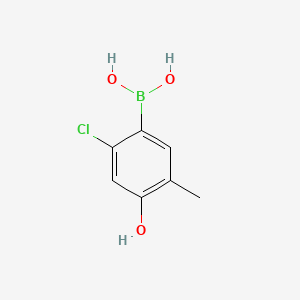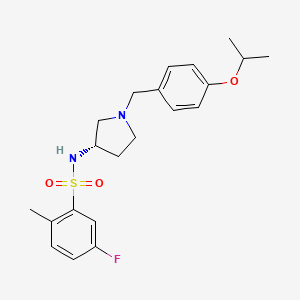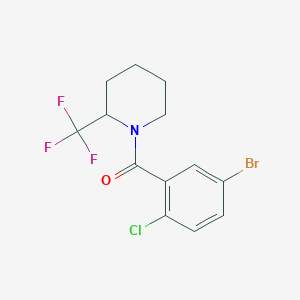
(5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone is a complex organic compound that features a bromine and chlorine-substituted phenyl ring attached to a piperidine ring with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the substituted phenyl and piperidine intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct substitution patterns on the phenyl ring and the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions of substituted phenyl and piperidine derivatives with biological targets. It can help in understanding the binding affinities and mechanisms of action of similar compounds.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its trifluoromethyl group can impart desirable characteristics such as increased stability and hydrophobicity.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with molecular targets such as receptors or enzymes. The bromine and chlorine atoms, along with the trifluoromethyl group, can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-2-chlorophenyl)(2-methylpiperidin-1-yl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
(5-Bromo-2-chlorophenyl)(2-ethylpiperidin-1-yl)methanone: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (5-Bromo-2-chlorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone makes it unique compared to its analogs. This group can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to interact with biological targets.
Propriétés
Formule moléculaire |
C13H12BrClF3NO |
|---|---|
Poids moléculaire |
370.59 g/mol |
Nom IUPAC |
(5-bromo-2-chlorophenyl)-[2-(trifluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C13H12BrClF3NO/c14-8-4-5-10(15)9(7-8)12(20)19-6-2-1-3-11(19)13(16,17)18/h4-5,7,11H,1-3,6H2 |
Clé InChI |
BOXFWZGQNNUAJB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C(F)(F)F)C(=O)C2=C(C=CC(=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


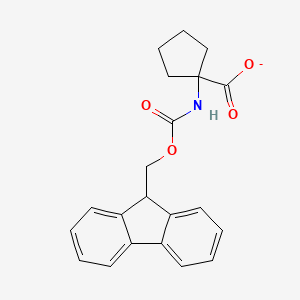
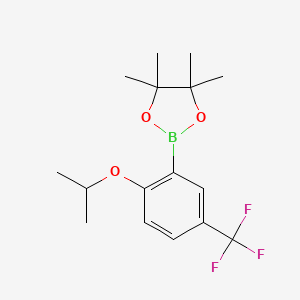
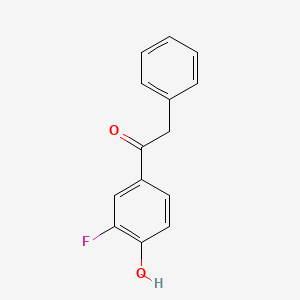
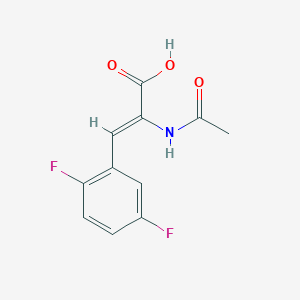
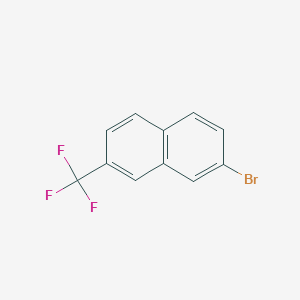
![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
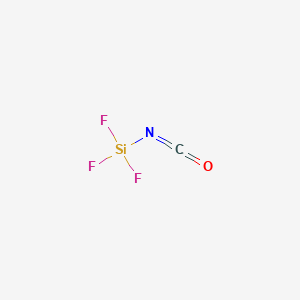
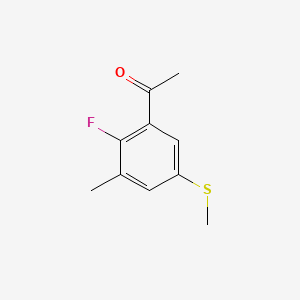
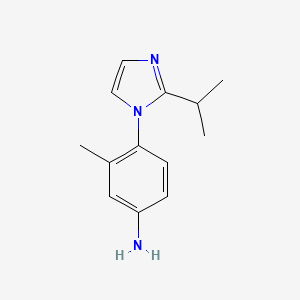
![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
